molecular formula C11H14O2 B2881020 Methyl 2,3,6-trimethylbenzoate CAS No. 79312-88-2

Methyl 2,3,6-trimethylbenzoate

Cat. No.: B2881020
CAS No.: 79312-88-2
M. Wt: 178.231
InChI Key: FXODXUSRCBKOQG-UHFFFAOYSA-N
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Description

Methyl 2,3,6-trimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are replaced by methyl groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,6-trimethylbenzoate can be synthesized through the esterification of 2,3,6-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of methyl groups at positions 2, 3, and 6 provides steric hindrance, affecting the compound’s chemical behavior compared to other isomers .

Properties

IUPAC Name

methyl 2,3,6-trimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-6-8(2)10(9(7)3)11(12)13-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXODXUSRCBKOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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